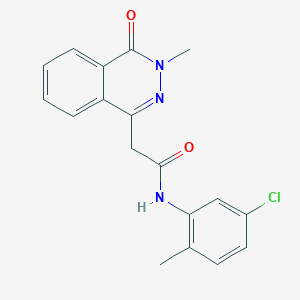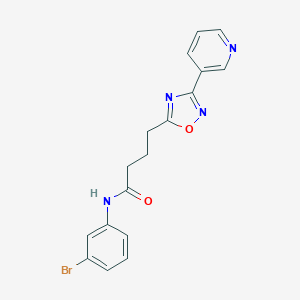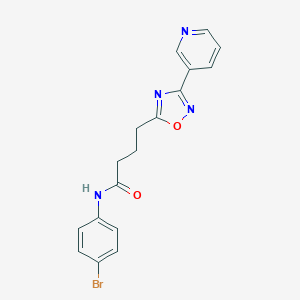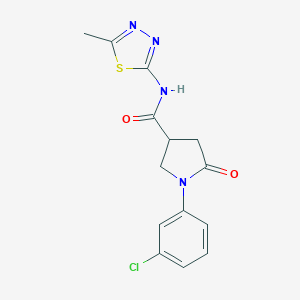![molecular formula C16H16N4O3S3 B277493 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B277493.png)
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method that involves several steps, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes and proteins involved in cancer cell proliferation, inflammation, and infectious diseases. It has also been shown to induce apoptosis in cancer cells and reduce oxidative stress.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell proliferation, inflammation, and infectious diseases. It has also been shown to induce apoptosis in cancer cells and reduce oxidative stress. In addition, this compound has been shown to have low toxicity and good bioavailability.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has several advantages and limitations for lab experiments. One of the main advantages is its low toxicity and good bioavailability, which makes it a potential drug candidate for the treatment of various diseases. However, its synthesis method is complex and involves several steps, which can make it difficult to obtain large quantities of the compound. In addition, its mechanism of action is not fully understood, which can make it challenging to study its effects on biological systems.
Orientations Futures
There are several future directions for the study of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide. One area of research is the development of more efficient and cost-effective synthesis methods that can produce larger quantities of the compound. Another area of research is the study of its effects on various biological systems, including the immune system and the nervous system. In addition, further studies are needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves several steps. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with 5-methyl-1,3,4-thiadiazol-2-thiol to form this compound. The final product is obtained after purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has been extensively studied for its potential applications in various fields. This compound has shown promising results in the treatment of cancer, inflammation, and infectious diseases. It has also been studied for its potential use as a fluorescent probe for detecting metal ions and as a potential drug candidate for the treatment of Alzheimer's disease.
Propriétés
Formule moléculaire |
C16H16N4O3S3 |
|---|---|
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H16N4O3S3/c1-9-19-20-16(26-9)25-8-14(21)18-15-17-11(7-24-15)10-4-5-12(22-2)13(6-10)23-3/h4-7H,8H2,1-3H3,(H,17,18,21) |
Clé InChI |
SAFKRBWWJCHFPX-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)SCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
SMILES canonique |
CC1=NN=C(S1)SCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B277411.png)

![2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B277418.png)





![1-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277428.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B277430.png)
![3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B277431.png)


![2-{3-[hydroxy(oxido)amino]-1H-1,2,4-triazol-1-yl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277434.png)